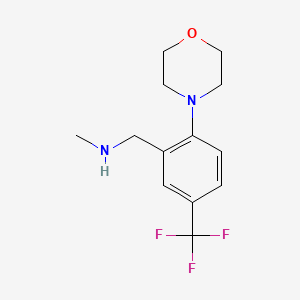

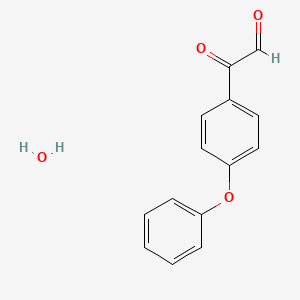

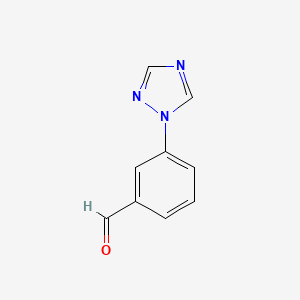

![molecular formula C10H9NO3S2 B1369995 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate CAS No. 937602-21-6](/img/structure/B1369995.png)

2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate (2-MSPOT) is a synthetic thiocyanate compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used to study the effects of thiocyanates on biological systems. 2-MSPOT is a relatively new compound, and its potential applications are still being explored.

Scientific Research Applications

Application in Cyclooxygenase-2 Inhibition

- Scientific Field : Medicinal Chemistry

- Summary of Application : A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1(COX-1)/cyclooxygenase-2(COX-2) inhibitors .

- Methods of Application : The compounds were synthesized and then evaluated in vitro for their inhibitory activity against COX-1 and COX-2 . The most active compounds were also evaluated for their anti-inflammatory activity and ulcerogenic liability in vivo .

- Results or Outcomes : Several compounds showed selective inhibition to the COX-2 isozyme . The compound with the most potent COX-2 inhibitory activity had an IC50 of 0.10 mM and a selectivity index of 134 .

Application in Designing New COX-2 Inhibitors

- Scientific Field : Medicinal Chemistry

- Summary of Application : A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated as potential COX-2 inhibitors .

- Methods of Application : The compounds were synthesized through two-step reactions and then evaluated for their inhibitory activity against COX-1 and COX-2 . The most active compounds were also evaluated for their antinociceptive activity via the formalin test .

- Results or Outcomes : The compound with the highest potency against the COX-2 enzyme had an IC50 of 0.07 μM and a selectivity index of 508.6 .

Application in Antimicrobial and Anti-inflammatory Activities

- Scientific Field : Medicinal Chemistry

- Summary of Application : Three series of 2-(4-methylsulfonylphenyl) indole derivatives were evaluated for their antimicrobial and anti-inflammatory activities .

- Methods of Application : The compounds were synthesized and then evaluated for their antimicrobial and anti-inflammatory activities .

- Results or Outcomes : The arylhydrazone derivatives exhibited moderate to good levels of antimicrobial activity .

Application in Antimicrobial and Anti-inflammatory Activities

- Scientific Field : Medicinal Chemistry

- Summary of Application : Three series of 2-(4-methylsulfonylphenyl) indole derivatives have been designed and synthesized . The synthesized compounds were assessed for their antimicrobial, COX inhibitory and anti-inflammatory activities .

- Methods of Application : The compounds were synthesized and then evaluated for their antimicrobial and anti-inflammatory activities .

- Results or Outcomes : Compound 7g was identified to be the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with a safe therapeutic dose . Compounds 7a–k, 8a–c, and 9a–c showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .

Application in Designing New COX-2 Inhibitors

- Scientific Field : Medicinal Chemistry

- Summary of Application : A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated as potential COX-2 inhibitors .

- Methods of Application : The compounds were synthesized through two-step reactions and then evaluated for their inhibitory activity against COX-1 and COX-2 . The most active compounds were also evaluated for their antinociceptive activity via the formalin test .

- Results or Outcomes : The compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibited the highest potency (IC50 0.07 μM) and selectivity (selectivity index 508.6) against COX-2 enzyme . The antinociceptive activity assessment via the formalin test showed that nine derivatives (5a, 5d, 5h, 5i, 5k, 5q, 5r, 5s, and 5t) possessed significant activity compared with the control group .

properties

IUPAC Name |

[2-(4-methylsulfonylphenyl)-2-oxoethyl] thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S2/c1-16(13,14)9-4-2-8(3-5-9)10(12)6-15-7-11/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTQKIMSSOFYEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CSC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594804 |

Source

|

| Record name | 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate | |

CAS RN |

937602-21-6 |

Source

|

| Record name | 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[4-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1369921.png)

![N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine](/img/structure/B1369923.png)